1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione is an organic compound characterized by the presence of two aromatic rings connected by a propane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-hydroxy-5-methylbenzaldehyde.
Condensation Reaction: These aldehydes undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Cyclization: The intermediate chalcone is then subjected to cyclization using an acid catalyst like hydrochloric acid or sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions efficiently.
Optimized Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and catalyst concentration to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxyl and methyl groups on the second aromatic ring.
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy groups on the first aromatic ring.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione is unique due to the presence of both methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-4-6-15(19)13(8-11)16(20)10-17(21)14-9-12(22-2)5-7-18(14)23-3/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCGABXQUDTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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